molecular formula C21H23N3O2S B2715145 N-(2-methoxyethyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide CAS No. 901259-46-9

N-(2-methoxyethyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

Cat. No. B2715145
CAS RN: 901259-46-9
M. Wt: 381.49
InChI Key: VDGBFOKJLHIERB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide, also known as MPTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA is a member of the imidazole-based thioacetamide family of compounds and has been shown to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • The compound's derivatives have been synthesized and evaluated for pharmacological properties such as anticonvulsant, antimicrobial, and anti-inflammatory activities. For instance, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities, have been synthesized and showed promising anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Anticancer and Antiviral Potentials

  • Novel derivatives incorporating the imidazole ring have been synthesized and assessed for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. Compounds exhibited binding and moderate inhibitory effects in assays, showing potential in cancer treatment and pain management (Faheem, 2018).

Antimicrobial and Anti-inflammatory Activities

  • Synthesized acetamido pyrrolyl azoles demonstrated promising antibacterial activity against certain pathogens and potential anti-inflammatory activity, indicating their utility in developing new antimicrobial and anti-inflammatory drugs (Sowmya et al., 2017).

Imaging Applications

  • Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been prepared for potential use as PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the compound's application in medical imaging and diagnostics (Gao et al., 2016).

Environmental and Toxicological Studies

  • The compound's derivatives have been studied for their metabolism in human and rat liver microsomes, aiding in understanding the environmental impact and toxicological properties of related chloroacetamide herbicides. This research provides insights into the metabolic pathways and potential risks associated with exposure (Coleman et al., 2000).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-8-10-16(11-9-15)19-21(27-14-18(25)22-12-13-26-2)24-20(23-19)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBFOKJLHIERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

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